

YKL-1-116 moderate potency limitations

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Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B10817727

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YKL-1-116 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the use of **YKL-1-116**, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The content is specifically designed to address the compound's known characteristic of demonstrating moderate potency in cellular assays despite high biochemical potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of YKL-1-116?

YKL-1-116 is a selective and covalent inhibitor of CDK7.[1] Its mechanism involves forming an irreversible covalent bond with the cysteine 312 residue (Cys312) located in the ATP-binding pocket of the CDK7 enzyme.[2]

Q2: What is the biochemical potency of **YKL-1-116** against CDK7?

In biochemical radioactivity assays using purified enzyme, **YKL-1-116** has demonstrated an IC50 value of approximately 7.6 nM against CDK7.[3][4]

Q3: How should I store and handle YKL-1-116?

For long-term stability, **YKL-1-116** powder should be stored at -20°C for up to three years.[5][6] For stock solutions, it is recommended to dissolve the compound in a solvent like DMSO and



store aliquots at -80°C for up to six months.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[7]

Q4: Is YKL-1-116 selective for CDK7?

YKL-1-116 shows good selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK12, and CDK13.[8] However, broader kinome profiling has revealed potential off-target activity against other kinases, which should be considered during data interpretation.[3] [4]

Troubleshooting Guide: Addressing Moderate Cellular Potency

A key characteristic of **YKL-1-116** is the observed discrepancy between its high in vitro biochemical potency and its more moderate anti-proliferative effects in cell-based assays.[2] This guide addresses common issues and questions arising from this limitation.

Q5: I am using **YKL-1-116** at concentrations significantly above its 7.6 nM biochemical IC50, but I'm observing minimal anti-proliferative effects. Is this expected?

Yes, this is a documented characteristic of **YKL-1-116**. Research has shown that when used as a single agent, it exhibits only moderate potency and minimal anti-proliferative or cytotoxic effects on cancer cell lines.[2][8] Its efficacy can be significantly enhanced when used in combination with other agents that induce cellular stress, such as 5-fluorouracil (5-FU) or the p53 activator nutlin-3, where it can act synergistically.[8]

Q6: What are the potential reasons for the discrepancy between **YKL-1-116**'s biochemical and cellular potency?

Several factors can contribute to this observation:

- Cellular Environment: The high concentration of intracellular ATP (in the millimolar range)
 acts as a competitive inhibitor, making it more difficult for YKL-1-116 to engage its target
 compared to a biochemical assay with lower ATP levels.
- Cell Permeability: The compound's ability to efficiently cross the cell membrane and accumulate at sufficient intracellular concentrations to inhibit CDK7 may be limited.



- Cell-Type Dependency: The specific cancer cell line being studied may not have a strong dependency on CDK7 for its proliferation and survival, thus showing a weaker phenotype upon its inhibition.
- Time-Dependency: As a covalent inhibitor, the inhibitory effect of YKL-1-116 is timedependent. Insufficient incubation time may lead to an underestimation of its cellular potency.

Q7: I am observing an unexpected cellular phenotype that does not seem related to cell cycle arrest. What could be the cause?

This may be attributable to the off-target activity of **YKL-1-116**.[9] While selective against many CDKs, kinome-wide profiling has identified several other kinases that are inhibited by **YKL-1-116** with high potency. If your observed phenotype does not align with the known functions of CDK7, it is crucial to consider the potential involvement of these off-targets (see Table 1).[3][4]

Q8: How can I verify that YKL-1-116 is engaging CDK7 in my cell-based experiment?

The most direct way is to measure the phosphorylation of CDK7's downstream substrates. CDK7 is the CDK-activating kinase (CAK) and is responsible for phosphorylating and activating other CDKs, such as CDK1 and CDK2.[2] A successful target engagement by **YKL-1-116** should lead to a dose-dependent reduction in the phosphorylation of CDK1 at Threonine 161 (p-CDK1 T161) and CDK2 at Threonine 160 (p-CDK2 T160). This can be readily assessed via Western blot.[2]

Data & Properties

Table 1: Biochemical Potency and Off-Target Selectivity of YKL-1-116



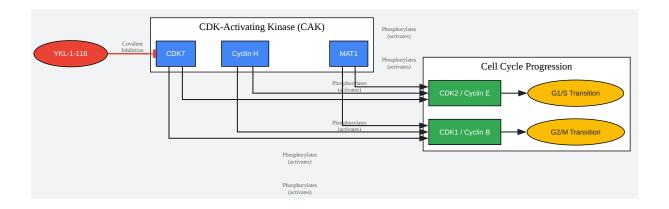
Target	Potency (IC50)	Target Class	Notes
CDK7 (On-Target)	7.6 nM	Kinase (CMGC)	Primary target; covalent inhibition.[4]
SRC	3.9 nM	Kinase (Tyrosine)	Off-target with higher potency than CDK7. [3]
PRKCQ	4.9 nM	Kinase (AGC)	Off-target with higher potency than CDK7. [3]
FGR	5.1 nM	Kinase (Tyrosine)	Off-target with higher potency than CDK7.
CHK2	7.4 nM	Kinase (CAMK)	Off-target with similar potency to CDK7.[3]
RET	63.5 nM	Kinase (Tyrosine)	Off-target.[3]
HIPK4	178 nM	Kinase (CMGC)	Off-target.[3]
CDK2	1.1 μΜ	Kinase (CMGC)	Significantly less potent than against CDK7.[3]
CDK9	> 1 µM	Kinase (CMGC)	Considered highly selective over CDK9.
CDK12 / CDK13	Not inhibited	Kinase (CMGC)	Does not target these related kinases.[8]

Table 2: YKL-1-116 Compound Specifications



Property	Value	
Molecular Formula	C34H38N8O3[6]	
Molecular Weight	606.72 g/mol [5]	
CAS Number	1957202-71-9[5]	
Purity	Typically >98%	
Storage (Powder)	-20°C (long-term), 4°C (short-term)[5][6]	
Storage (in Solvent)	-80°C (up to 6 months), -20°C (up to 1 month)[5]	

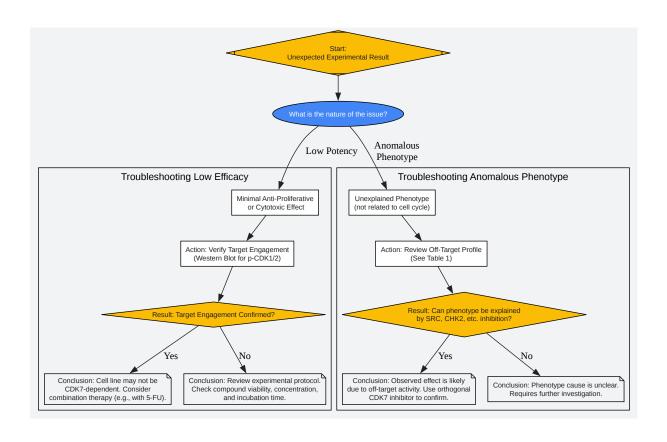
Visualized Workflows and Pathways



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Caption: CDK7 function and inhibition by YKL-1-116.





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Caption: Logic diagram for troubleshooting YKL-1-116 experiments.

Key Experimental Protocols



Protocol 1: Western Blot Analysis of CDK7 Target Engagement in HCT116 Cells

Objective: To determine if **YKL-1-116** is inhibiting CDK7 activity within cells by measuring the phosphorylation status of its downstream target, CDK2.

Materials:

- HCT116 cells (ATCC CCL-247)
- Growth Medium: McCoy's 5a Medium + 10% FBS + Pen/Strep[10]
- YKL-1-116 (dissolved in DMSO)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary Antibodies: Rabbit anti-phospho-CDK2 (Thr160), Rabbit anti-CDK2, Mouse anti-GAPDH
- Secondary Antibodies: Anti-rabbit IgG HRP-linked, Anti-mouse IgG HRP-linked
- ECL Western Blotting Substrate

Methodology:

- Cell Culture and Treatment:
 - Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.
 - Prepare serial dilutions of YKL-1-116 in growth medium (e.g., 0, 50, 100, 250, 500, 1000 nM). Include a DMSO-only vehicle control.
 - Aspirate old medium and treat cells with the YKL-1-116 dilutions. Incubate for 24 hours at 37°C.
- Cell Lysis and Protein Quantification:



- · Wash cells twice with ice-cold PBS.
- Add 100 μL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples (e.g., 20 μg per lane) and prepare with Laemmli sample buffer.
 - Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-phospho-CDK2 at 1:1000)
 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-linked secondary antibody (1:2000) for 1 hour at room temperature.
 - Wash three times with TBST.
 - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
- Analysis:
 - Strip the membrane and re-probe for total CDK2 and a loading control (GAPDH) to ensure equal protein loading.
 - Quantify band intensities. A dose-dependent decrease in the ratio of phospho-CDK2 to total CDK2 indicates successful target engagement by YKL-1-116.

Protocol 2: Cell Proliferation (Viability) Assay



Objective: To measure the anti-proliferative effect of YKL-1-116 on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., HCT116, Jurkat)
- Appropriate growth medium
- YKL-1-116 (dissolved in DMSO)
- 96-well clear-bottom cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay or similar (e.g., MTT, resazurin)

Methodology:

- · Cell Seeding:
 - Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 μL of medium.
 - Allow cells to adhere and resume growth for 24 hours.
- Compound Treatment:
 - Prepare a 2X concentration serial dilution of YKL-1-116 in growth medium. A typical dose range to test would be from 1 nM to 10 μM. Include a DMSO vehicle control.
 - Add 100 μL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration.
 - Incubate the plate for 72 hours at 37°C.
- Viability Measurement (using CellTiter-Glo®):
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.



- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of medium in the well).
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cells" or "toxin-killed" well as 0% viability.
 - Plot the normalized viability against the log of the **YKL-1-116** concentration.
 - Use a non-linear regression (sigmoidal dose-response) to calculate the GI50 (concentration for 50% growth inhibition).

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